gurmarin

Sweet Taste Transduction Species Specificity Receptor Pharmacology

Gurmarin is the only peptide sweet taste inhibitor with absolute rodent specificity (IC50 7.1 nM at T1R2/T1R3). Unlike gymnemic acid or lactisole (human-active, rodent-inactive), gurmarin selectively suppresses sweet responses in rodent models without affecting other taste modalities. With a defined cystine-knot fold stabilized by three disulfide bonds and an orthogonal binding site on T1R3 N-terminal domain, it serves as the gold-standard tool for dissecting sweet signaling in rodent neurophysiology, behavioral, and metabolic studies. Available in high-purity synthetic and recombinant forms with characterized receptor interaction profiles.

Molecular Formula C187-H276-N46-O53-S6
Molecular Weight
CAS No. 138464-10-5
Cat. No. B1151392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegurmarin
CAS138464-10-5
Synonymsgurmarin
Molecular FormulaC187-H276-N46-O53-S6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gurmarin (CAS 138464-10-5) for Research: A Rodent-Specific Sweet Taste Inhibitor Peptide


Gurmarin is a 35-residue polypeptide (MW 4,209 Da) isolated from the leaves of Gymnema sylvestre, characterized by a cystine-knot fold stabilized by three intramolecular disulfide bonds [1]. It is a highly selective inhibitor of the T1R2/T1R3 sweet taste receptor in rodents, with an IC50 of 7.1 nM (0.03 μg/mL) against the rat receptor heterologously expressed in HEK293 cells, while showing no effect on the human ortholog [2]. This absolute species selectivity, combined with its defined peptide structure and reversible suppression profile, positions gurmarin as a unique pharmacological tool for dissecting rodent-specific sweet taste transduction pathways and for use in preclinical models of metabolic regulation where sweet taste signaling is implicated [3].

Why Gurmarin Cannot Be Substituted by Other Sweet Taste Inhibitors in Rodent Research


The functional selection of gurmarin over other sweet taste inhibitors is driven by a unique profile of species specificity, potency, and structural class. Unlike gymnemic acid and lactisole—which are triterpene glycosides and small-molecule acids, respectively, that selectively suppress sweet taste in humans and primates but are inactive in rodents [1]—gurmarin is a peptide that acts exclusively on the rodent T1R2/T1R3 receptor [2]. Furthermore, its nanomolar potency (IC50 ~7.1 nM) [3] contrasts sharply with the millimolar IC50 (~4 mM) of lactisole at the human receptor [4]. Even within the gurmarin peptide family, only Gur-1 and Gur-2 show receptor interaction, with Gur-2 predicted to have human activity, underscoring that subtle sequence variations confer profound functional differences [5]. Therefore, substituting gurmarin with another class of sweet taste inhibitor would fundamentally alter the species model system and the quantitative pharmacological profile of the experiment.

Gurmarin: A Quantitative Evidence Guide for Differentiated Procurement


Absolute Species Selectivity: Rodent-Specific vs. Human/Primate-Specific Sweet Inhibitors

Gurmarin exhibits absolute species selectivity, inhibiting the rodent T1R2/T1R3 sweet taste receptor (IC50 7.1 nM) while having no measurable effect on the human receptor at any concentration tested [1]. This is in direct contrast to gymnemic acid and lactisole, which both suppress sweet taste in humans and primates but are completely inactive in rodent assays [2][3]. This orthogonal species profile makes gurmarin an essential tool for rodent-specific sweet taste studies and prevents cross-species data extrapolation errors.

Sweet Taste Transduction Species Specificity Receptor Pharmacology G Protein-Coupled Receptors

Potency Advantage: Nanomolar Inhibition vs. Millimolar Competitors

Gurmarin inhibits the rat T1R2/T1R3 sweet taste receptor with an IC50 of approximately 0.03 µg/mL (7.1 nM) when tested against saccharin-induced calcium responses [1]. In stark contrast, the canonical human sweet antagonist lactisole requires millimolar concentrations to achieve similar inhibition (IC50 ~4 mM) [2]. This >500,000-fold difference in potency is not merely quantitative but reflects fundamentally different binding modes—gurmarin binds the extracellular N-terminal domain of T1R3, whereas lactisole docks within the transmembrane domain of human T1R3 [3].

Drug Discovery Receptor Antagonism Potency Metrics Peptide Pharmacology

Taste Modality Selectivity: Sweet-Specific Suppression Without Cross-Taste Interference

Gurmarin selectively suppresses neural responses to sweet tastants without affecting responses to other primary taste modalities. In C57BL mice, lingual treatment with gurmarin at 3 µg/mL reduced chorda tympani nerve responses to sucrose by 45-75% while responses to 0.1 M NaCl, 0.01 M HCl, and 0.01 M quinine-HCl remained unchanged [1]. This clean selectivity profile is critical for studies where off-target sensory effects would confound interpretation. In comparison, some small-molecule sweet inhibitors like lactisole have been shown to also inhibit umami taste responses at higher concentrations [2].

Gustatory Neurophysiology Chorda Tympani Nerve Recording Taste Coding Sensory Selectivity

Strain-Dependent Sensitivity: Resolving Multiple Sweet Receptor Components in Mice

Gurmarin's inhibitory efficacy is strain-dependent in mice, revealing the existence of at least two distinct sweet taste receptor populations. In C57BL mice, 3 µg/mL gurmarin suppressed sucrose responses by ~45-75%, whereas in BALB mice, concentrations up to 100 µg/mL produced no significant suppression [1]. This differential sensitivity is genetically linked to the co-expression patterns of T1r2, T1r3, and the G-protein gustducin in fungiform papillae taste cells [2]. Such strain-dependent pharmacology is not observed with broad-acting small-molecule sweet inhibitors, making gurmarin uniquely valuable for probing the molecular heterogeneity of sweet taste signaling.

Pharmacogenetics Strain Differences Sweet Receptor Heterogeneity C57BL vs. BALB/c Mice

Unique Binding Site Topography: N-Terminal Domain Interaction vs. Transmembrane Pocket Binding

Gurmarin binds to the extracellular amino-terminal domain (NTD) of the mouse T1R3 subunit, a site distinct from the transmembrane domain (TMD) binding pockets utilized by gymnemic acid and lactisole [1]. Mutational analysis identified key hydrophobic residues (Leu9, Tyr14, Trp28) within gurmarin's cystine-knot fold that are essential for receptor binding; alanine substitutions at these positions increased IC50 values from ~0.03 µg/mL to 4-7 µg/mL (L9A, Y14A) or abolished inhibition entirely (W28A) [2]. In contrast, gymnemic acid and lactisole sensitivity is determined by residues within the TMD of human T1R3, specifically helices 3, 5, and 6 [3]. This orthogonal binding site topography explains the species selectivity differences and provides a structurally distinct pharmacological probe.

Receptor Binding Site T1R3 Structure Ligand-Receptor Interaction Sweet Taste Antagonist Mechanism

Gurmarin: Key Research Applications Stemming from Verified Evidence


Rodent Neurophysiology: Selective Dissection of Sweet Taste Transduction Pathways

Given gurmarin's absolute rodent specificity [1] and its selective suppression of chorda tympani nerve responses to sweeteners without affecting NaCl, HCl, or quinine responses [2], it is the gold-standard pharmacological tool for isolating sweet taste signaling components in rodent neurophysiological studies. Researchers can confidently attribute observed neural response reductions to T1R2/T1R3-mediated sweet transduction, enabling clean separation of sweet-specific coding from other gustatory modalities.

Behavioral Pharmacology: Probing Sweet Taste Contribution to Sugar Intake and Metabolic Regulation

Gurmarin's nanomolar potency (IC50 7.1 nM) [3] and strain-dependent activity profile [4] make it suitable for in vivo behavioral studies in C57BL mice. Repeated lingual or intraoral application of gurmarin reduces sucrose intake without rebound effects [5], providing a model system to evaluate the role of sweet taste signaling in long-term sugar consumption, appetite regulation, and metabolic outcomes. Studies requiring human sweet suppression must instead use gymnemic acid or lactisole.

Receptor Structure-Function Studies: Mapping Orthogonal Binding Sites on T1R3

Gurmarin binds the extracellular N-terminal domain of mouse T1R3, a site distinct from the transmembrane domain pockets targeted by gymnemic acid and lactisole [6]. This orthogonal binding topography makes gurmarin an essential complementary probe for mapping ligand interaction surfaces on the sweet taste receptor. The availability of high-resolution crystal structure data [3] and validated alanine-scanning mutagenesis results (L9A, Y14A, W28A) [3] enables rational design of control peptides and mechanistic experiments.

Peptide Family Characterization: Benchmark for Gurmarin-Like Peptide Discovery

The recent identification of eight gurmarin-like peptides (Gur-2 to Gur-9) in G. sylvestre transcriptomes revealed that only Gur-1 (canonical gurmarin) and Gur-2 interact with the T1R2/T1R3 receptor, and only Gur-2 shows predicted human receptor binding [7]. Gur-1 thus serves as the essential reference standard and benchmark compound for characterizing the binding affinity, species selectivity, and functional activity of newly discovered gurmarin-like peptides.

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